molecular formula C13H6ClF3N2 B1298457 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 114084-91-2

2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1298457
CAS No.: 114084-91-2
M. Wt: 282.65 g/mol
InChI Key: SZLCNVQGOCMSPP-UHFFFAOYSA-N
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Description

2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C13H6ClF3N2. It is characterized by the presence of a chloro group, a phenyl group, and a trifluoromethyl group attached to a nicotinonitrile core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of 2-chloro-6-phenyl-4-(trifluoromethyl)pyridine with a suitable nitrile source under specific reaction conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dimethylformamide or acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent, such as dimethylformamide or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The chloro, phenyl, and trifluoromethyl groups contribute to its reactivity and binding affinity with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trifluoromethyl)pyrazine
  • 2,6-Dichloro-4-(trifluoromethyl)aniline

Uniqueness

2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both a phenyl group and a trifluoromethyl group on the nicotinonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (C13H6ClF3N2) is a heterocyclic compound belonging to the class of trifluoromethyl-substituted nicotinonitriles. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as a modulator of various biological targets. The trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in drug design and development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • A pyridine ring that provides basic properties.
  • A trifluoromethyl group that increases lipophilicity and alters electronic properties.
  • A chlorine atom which can influence reactivity and biological interactions.

Research indicates that compounds with trifluoromethyl substitutions often interact with biological targets through specific binding mechanisms. The electron-withdrawing nature of the trifluoromethyl group is believed to enhance the binding affinity to various receptors, including TRPV channels, which are implicated in pain signaling and other physiological processes .

Pharmacological Profile

The pharmacological activities of this compound have been evaluated in several studies:

  • TRPV1 Modulation : Similar compounds have shown potential as TRPV1 antagonists, which are important in pain management. In vitro studies have indicated that modifications in the structure can lead to significant changes in binding affinity and potency against TRPV1 .
  • Analgesic Activity : Compounds related to this compound have demonstrated analgesic properties in animal models, suggesting potential applications in treating neuropathic pain .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. Preliminary data suggest moderate inhibition, indicating possible anti-inflammatory properties .

Study 1: TRPV1 Antagonism

In a study examining structure-activity relationships among various analogs, a compound structurally similar to this compound was found to inhibit capsaicin-induced responses in rat models, demonstrating its potential as an analgesic agent .

Study 2: Inhibition of COX Enzymes

A detailed evaluation of several derivatives indicated that compounds with the trifluoromethyl group showed varying degrees of inhibition against COX-2 and LOX enzymes. The presence of this group correlated with enhanced activity, supporting its role in anti-inflammatory drug development .

Data Summary

Biological Activity Findings
TRPV1 AntagonismSignificant inhibition observed in vitro
Analgesic ActivityEffective in neuropathic pain models
Enzyme Inhibition (COX/LOX)Moderate inhibition; potential anti-inflammatory

Properties

IUPAC Name

2-chloro-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2/c14-12-9(7-18)10(13(15,16)17)6-11(19-12)8-4-2-1-3-5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLCNVQGOCMSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347681
Record name 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114084-91-2
Record name 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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